7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(Difluoromethyl)-5-phenyl-N~3~-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group enhances the biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
The synthesis of 7-(difluoromethyl)-5-phenyl-N~3~-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid and trifluoroacetic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction in acetic acid leads to the formation of 5-substituted 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives, while the reaction in trifluoroacetic acid predominantly forms 7-substituted 5-difluoromethylpyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-(Difluoromethyl)-5-phenyl-N~3~-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its unique photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to receptors, increasing its biological activity . The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include 5-difluoromethylpyrazolo[1,5-a]pyrimidine and 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives . These compounds share similar biological activities but differ in their specific chemical structures and properties. The presence of the difluoromethyl group in 7-(difluoromethyl)-5-phenyl-N~3~-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide enhances its biological activity, metabolic stability, and binding affinity, making it unique among its peers .
Properties
IUPAC Name |
7-(difluoromethyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c20-17(21)16-9-15(12-5-2-1-3-6-12)24-18-14(11-23-25(16)18)19(26)22-10-13-7-4-8-27-13/h1-3,5-6,9,11,13,17H,4,7-8,10H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYUYPAEXRNJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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